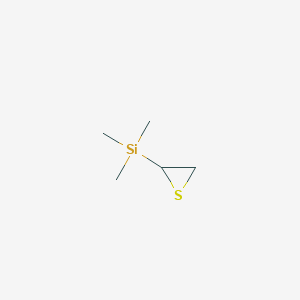
trimethyl(thiiran-2-yl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiirane, 2-(trimethylsilyl)- is a sulfur-containing heterocyclic compound with the molecular formula C5H12SSi. It is a three-membered ring structure consisting of two carbon atoms and one sulfur atom, with a trimethylsilyl group attached to one of the carbon atoms. This compound is known for its unique reactivity due to the ring strain and the presence of the sulfur atom.
准备方法
Synthetic Routes and Reaction Conditions: Thiirane, 2-(trimethylsilyl)- can be synthesized through various methods. One common method involves the reaction of alkenes with sulfur-containing reagents under specific conditions. For example, episulfidation of alkenes with sulfur reagents can yield thiiranes. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to facilitate the formation of the thiirane ring .
Industrial Production Methods: In industrial settings, the production of thiirane, 2-(trimethylsilyl)- may involve large-scale episulfidation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality .
化学反应分析
Types of Reactions: Thiirane, 2-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiirane to thiols or other sulfur-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can react with thiirane under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted thiiranes and ring-opened products.
科学研究应用
Thiirane, 2-(trimethylsilyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: Thiirane derivatives have been explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and materials with unique properties
作用机制
The mechanism of action of thiirane, 2-(trimethylsilyl)- involves its reactivity due to the ring strain and the presence of the sulfur atom. The compound can interact with various molecular targets, including nucleophiles and electrophiles, leading to ring-opening and the formation of new bonds. These interactions are facilitated by the unique electronic properties of the sulfur atom and the trimethylsilyl group .
相似化合物的比较
Thiirane: The parent compound without the trimethylsilyl group.
2-Methylthiirane: A similar compound with a methyl group instead of the trimethylsilyl group.
2-Chloromethylthiirane: A derivative with a chloromethyl group.
Comparison: Thiirane, 2-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. The trimethylsilyl group also enhances the compound’s stability and solubility in organic solvents .
属性
CAS 编号 |
114693-68-4 |
|---|---|
分子式 |
C5H12SSi |
分子量 |
132.3 g/mol |
IUPAC 名称 |
trimethyl(thiiran-2-yl)silane |
InChI |
InChI=1S/C5H12SSi/c1-7(2,3)5-4-6-5/h5H,4H2,1-3H3 |
InChI 键 |
KNMJTOGLWMTLIV-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1CS1 |
规范 SMILES |
C[Si](C)(C)C1CS1 |
同义词 |
trimethyl-(thiiran-2-yl)silane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















